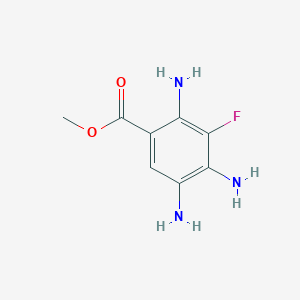
4-Bromo-3-chlorophenylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-3-chlorophenylbenzene is an organobromine compound that is commonly used in the synthesis of organic compounds. It is also referred to as 4-Bromo-3-chloro-phenylbenzene, 4-Bromo-3-chloro-benzene, or 4-BCPB. The compound is a white crystalline solid with a melting point of 130-131°C and a boiling point of 271-272°C. It is soluble in common organic solvents such as ethanol, acetone, and benzene.
科学研究应用
4-Bromo-3-chlorophenylbenzene has a variety of scientific research applications. It is commonly used as a starting material in the synthesis of organic compounds. It can also be used in the synthesis of pharmaceuticals, agrochemicals, and dyes. In addition, this compound has been used in the synthesis of polymers, such as polystyrene and polyacrylamide.
作用机制
4-Bromo-3-chlorophenylbenzene is an organobromine compound, which means it contains both a bromine atom and a chlorine atom. The bromine and chlorine atoms are electron-withdrawing groups, which makes the compound more reactive than other aromatic compounds. This increased reactivity allows this compound to be used as a starting material for the synthesis of a variety of organic compounds.
Biochemical and Physiological Effects
This compound is not known to have any direct biochemical or physiological effects. However, the compounds that are synthesized from this compound can have biochemical and physiological effects. For example, compounds synthesized from this compound have been used to treat diseases such as cancer, HIV, and malaria.
实验室实验的优点和局限性
The main advantage of using 4-Bromo-3-chlorophenylbenzene in laboratory experiments is its high reactivity. This allows it to be used as a starting material for the synthesis of a variety of organic compounds. In addition, this compound is relatively stable and can be stored for extended periods of time without significant degradation.
The main limitation of using this compound in laboratory experiments is its high toxicity. The compound is an irritant to the skin and eyes and can cause respiratory irritation. In addition, this compound is considered to be a potential carcinogen and should be handled with extreme caution.
未来方向
Given its wide range of applications in the synthesis of organic compounds, 4-Bromo-3-chlorophenylbenzene is expected to remain an important starting material for laboratory experiments. In the future, researchers may explore new methods for synthesizing this compound, as well as new applications for the compound. In addition, new methods for reducing the toxicity of this compound may be developed, allowing it to be used more safely in laboratory experiments. Finally, researchers may investigate new ways to use this compound as a starting material in the synthesis of pharmaceuticals, agrochemicals, and dyes.
合成方法
4-Bromo-3-chlorophenylbenzene can be synthesized by a variety of methods. One common method is the Friedel-Crafts acylation reaction, which involves reacting an aromatic compound with a carboxylic acid chloride in the presence of an aluminum chloride catalyst. Another method is the direct bromination of 3-chloro-phenylbenzene in the presence of a Lewis acid such as boron trifluoride etherate.
属性
IUPAC Name |
1-bromo-2-chloro-4-phenylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrCl/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWAYVQEUCNZGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrCl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


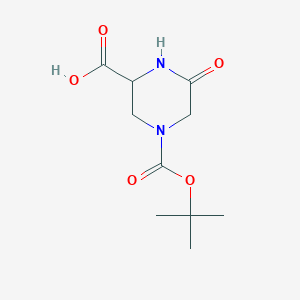

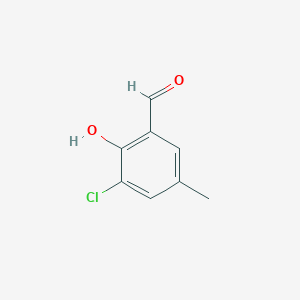
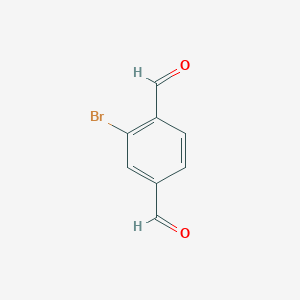
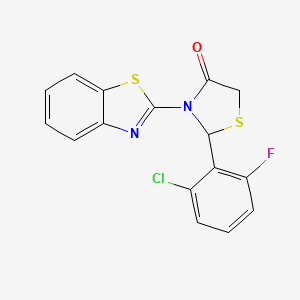
![(11bS)-1,1,1-Trifluoro-N-(4-oxido-2,6-bis(2,4,6-triisopropylphenyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)methanesulfonamide](/img/structure/B3179044.png)


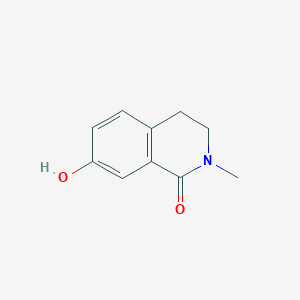
![4''-Butyl-4-[difluoro(3,4,5-trifluorophenoxy)methyl]-2',3,5-trifluoro-1,1':4',1''-terphenyl](/img/structure/B3179084.png)
![4-[2-(1-Hydroxy-2,2,2-trifluoroethylidene)hydrazino]benzenesulfonamide](/img/structure/B3179097.png)

